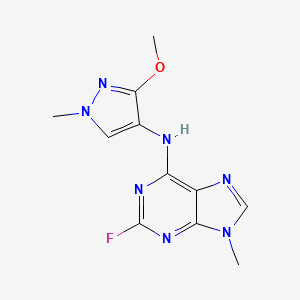
2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-amine
Cat. No. B8646625
M. Wt: 277.26 g/mol
InChI Key: JCHDCLCBXATGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09290496B2
Procedure details


To a 100 L reactor fitted with a caustic scrubber was added 2-methyltetrahydrofuran (44.0 L), 2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine (2.20 kg, 8.36 mol, 1.00 eq) and potassium phosphate tribasic (7.10 kg, 33.43 mol mmol, 4.00 eq). The resulting mixture was stirred at 5° C. and dimethyl sulfate (1.42 kg, 11.28 mol, 1.35 eq) was added and the resulting mixture was stirred at 5° C. for 1 hr. The reaction was warmed from 5° C. to 15° C. over 2 hr and then held at 15° C. for 20 hr. The reaction mixture was cooled to 5° C. and quenched with water (44.0 L) while maintaining the internal temperature below 10° C. The mixture was then heated at 50° C. for 2 hr and then cooled to 10° C. and granulated for 2 hr. The product was isolated by filtration and washed with water (11.0 L) and then with 2-methyltetrahydrofuran (11.0 L). The cake was dried under vacuum at 40° C. for 8 hr to give the title compound (1.99 kg, 7.18 mol, 86% yield) as an off white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.23 (br. s., 1 H) 8.13 (br. s., 1 H) 7.67 (s, 1 H) 3.78 (s, 3 H)3.70 (s, 3 H) 3.69 (br. s., 3 H). m/z (APCI+) for C11H13FN7O 278.2 (M+H)+.

Quantity
2.2 kg
Type
reactant
Reaction Step One

Name
potassium phosphate tribasic
Quantity
7.1 kg
Type
reactant
Reaction Step One


Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C1CCCO1.[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][NH:14]2)=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].S(OC)(OC)(=O)=O>>[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH3:1])=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 L
|
|
Type
|
reactant
|
|
Smiles
|
CC1OCCC1
|
|
Name
|
|
|
Quantity
|
2.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=C2N=CNC2=N1)NC=1C(=NN(C1)C)OC
|
|
Name
|
potassium phosphate tribasic
|
|
Quantity
|
7.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.42 kg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 100 L reactor fitted with a caustic scrubber
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 5° C. for 1 hr
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was warmed from 5° C. to 15° C. over 2 hr
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water (44.0 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the internal temperature below 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated at 50° C. for 2 hr
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
granulated for 2 hr
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (11.0 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake was dried under vacuum at 40° C. for 8 hr
|
|
Duration
|
8 h
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC(=C2N=CN(C2=N1)C)NC=1C(=NN(C1)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 7.18 mol | |
| AMOUNT: MASS | 1.99 kg | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
